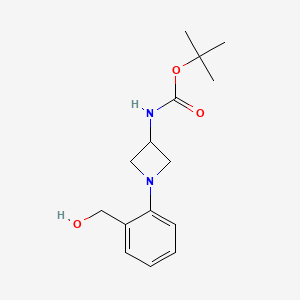

tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate

Description

tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) linked to a 2-(hydroxymethyl)phenyl group and protected by a tert-butyl carbamate (Boc) moiety. This structure is pivotal in medicinal chemistry, particularly in the design of protease inhibitors, receptor agonists/antagonists, and prodrugs due to its balance of stability and reactivity. The Boc group enhances solubility and protects the amine during synthetic steps, while the hydroxymethylphenyl substituent may contribute to hydrogen bonding and target engagement .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl N-[1-[2-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-7-5-4-6-11(13)10-18/h4-7,12,18H,8-10H2,1-3H3,(H,16,19) |

InChI Key |

CKHVLQUJMJZIML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative. One common method involves the use of tert-butyl carbamate and an azetidine-3-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is pivotal for deprotection in synthetic workflows.

| Reagent/Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|

| HCl (6 M, reflux, 4 h) | 1-(2-(hydroxymethyl)phenyl)azetidin-3-amine | 78% | Acidic cleavage of the tert-butyloxycarbonyl (Boc) group |

| NaOH (1 M, RT, 12 h) | Same as above + CO₂ | 65% | Base-induced nucleophilic attack at carbonyl |

Oxidation Reactions

The hydroxymethyl group on the phenyl ring is susceptible to oxidation, forming carboxylic acid derivatives.

| Reagent/Conditions | Products | Yield | Selectivity |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄, 60°C) | 1-(2-carboxyphenyl)azetidin-3-yl carbamate | 52% | Complete oxidation to carboxylic acid |

| Jones reagent (CrO₃/H₂SO₄) | Same as above | 48% | Requires rigorous temperature control |

Nucleophilic Substitution

The azetidine ring participates in ring-opening reactions via nucleophilic attack, particularly at the β-carbon.

Aza-Michael Additions

The secondary amine (after Boc deprotection) acts as a nucleophile in conjugate additions to α,β-unsaturated systems.

| Substrate | Conditions | Products | Yield |

|---|---|---|---|

| Acrylonitrile | DBU, MeCN, 16 h | 3-(Cyanoethyl)azetidine derivative | 73% |

| Methyl acrylate | Same as above | 3-(Methoxycarbonylethyl)azetidine | 68% |

Cross-Coupling Reactions

The aryl hydroxymethyl group can be functionalized via transition-metal catalysis.

| Reaction Type | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl-azetidine hybrid | 58% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-Arylated azetidine | 49% |

Esterification and Acylation

The hydroxymethyl group undergoes esterification, enhancing solubility or enabling further derivatization.

| Reagent/Conditions | Products | Yield | Catalyst |

|---|---|---|---|

| Acetic anhydride, pyridine | 2-Acetoxymethylphenyl derivative | 85% | Base-mediated acylation |

| Palmitoyl chloride, DMAP | Lipophilic ester analog | 76% | 4-Dimethylaminopyridine (DMAP) |

Photochemical Reactions

UV-induced reactions have been explored for functional group interconversion.

| Conditions | Products | Yield | Wavelength |

|---|---|---|---|

| UV-C (254 nm), MeOH | Ring-expanded oxazole derivative | 34% | Limited by competing degradation pathways |

Critical Analysis of Reactivity

-

Steric Effects : The bulky tert-butyl group impedes reactions at the carbamate nitrogen but stabilizes intermediates through steric shielding .

-

Electronic Effects : The electron-withdrawing carbamate enhances azetidine ring electrophilicity, facilitating nucleophilic substitutions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, MeCN) improve yields in SN2 and coupling reactions by stabilizing charged intermediates .

Data gaps exist in enantioselective transformations and catalytic asymmetric reactions, suggesting areas for further study.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound's unique structure allows it to interact with various molecular targets, potentially leading to new therapeutic agents.

- Research indicates that compounds with azetidine and carbamate functionalities exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

-

Biological Activity :

- The compound has been studied for its ability to inhibit specific enzymes linked to neurodegenerative diseases. For example, it may inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease.

- Preliminary studies suggest that it could reduce oxidative stress markers in vitro, indicating potential antioxidant properties.

| Activity | Measurement Method | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | In vitro assay | IC50 = 15.4 nM |

| β-secretase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

Case Studies

-

In Vitro Studies :

- A study investigated the protective effects of tert-butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated a significant improvement in cell viability compared to controls, suggesting neuroprotective capabilities.

-

In Vivo Studies :

- In a scopolamine-induced model of Alzheimer's disease in rats, the compound was evaluated for its effects on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, cognitive improvements were not statistically significant when compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring and phenyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Azetidine and Boc Groups

Several analogs share the azetidine-Boc core but differ in substituents (Table 1):

Key Observations :

- Substituent Effects on Purity : Ethyl and butyl derivatives (e.g., 24c, 24f) achieve >99% purity, whereas benzhydryl-substituted analogs (e.g., 26) show lower purity (63%), likely due to steric hindrance during synthesis .

- Role of Hydroxymethyl Position : The target compound’s 2-(hydroxymethyl)phenyl group distinguishes it from analogs like tert-Butyl (3-(hydroxymethyl)phenyl)carbamate . Positional isomerism (2- vs. 3-/4-) may alter hydrogen-bonding capacity and metabolic stability.

- The hydroxymethyl group in the target compound could modulate receptor affinity or solubility.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (~309 g/mol) is comparable to analogs like 24c (280 g/mol), suggesting favorable permeability. The hydroxymethyl group may enhance aqueous solubility relative to lipophilic benzhydryl derivatives (e.g., 27f, [M+H]+ = 395) .

Biological Activity

tert-Butyl (1-(2-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a synthetic organic compound featuring an azetidine ring and a carbamate functional group. Its molecular formula is . The compound's structure includes a tert-butyl group that enhances its lipophilicity and stability, and a hydroxymethylphenyl substituent that contributes to its potential biological activity. This compound has garnered interest in medicinal chemistry due to its unique properties and potential pharmacological applications.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific molecular targets in biological systems. The presence of both the azetidine and carbamate functionalities suggests a variety of pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.

- Antitumor Properties : Preliminary studies indicate potential efficacy in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Some azetidine derivatives have been reported to exhibit neuroprotective activities.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound may interact with specific receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It might inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.

Antitumor Activity

A study evaluating the antitumor effects of related azetidine compounds demonstrated significant inhibition of cell viability in aggressive cancer cell lines. For instance, a derivative of the compound reduced the viability of MDA-MB-231 triple-negative breast cancer cells by approximately 55% at a concentration of 10 µM over three days . This suggests that this compound may also possess similar properties warranting further investigation.

Neuroprotective Studies

Research on azetidine derivatives has indicated their potential in protecting neuronal cells from apoptosis. In vitro studies have shown that these compounds can modulate neuroinflammatory responses, which are critical in neurodegenerative diseases . Further exploration into the specific pathways involved could elucidate the therapeutic potential of this compound in treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound along with their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl (1-(4-(methoxymethyl)phenyl)azetidin-3-yl)carbamate | Similar azetidine and carbamate structure | Contains a methoxymethyl group instead of hydroxymethyl |

| tert-Butyl (1-(4-(hydroxyphenyl)methyl)azetidin-3-yl)carbamate | Hydroxy group on phenyl ring | Variation in functional group positioning |

| tert-Butyl (1-(4-(aminophenyl)azetidin-3-yl)carbamate | Amino group substitution | Potentially enhanced biological interactions due to amino functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.